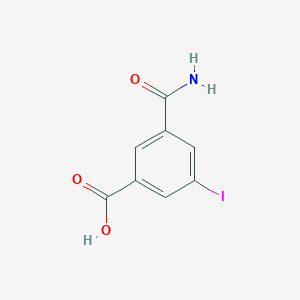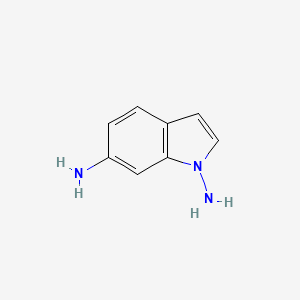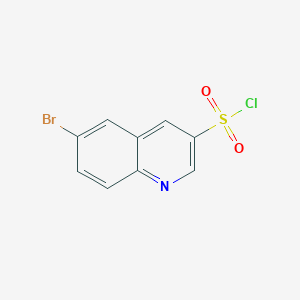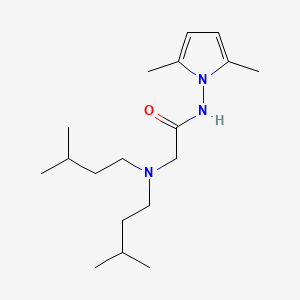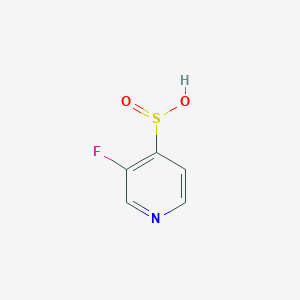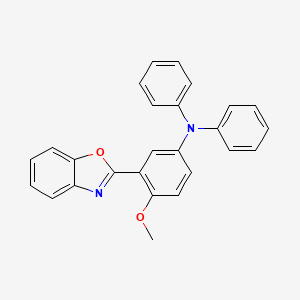
3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can also be explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the aniline moiety, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted benzoxazole compounds .
Applications De Recherche Scientifique
3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of fluorescent dyes and materials for organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine
- 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline
Uniqueness
Compared to similar compounds, 3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline exhibits unique photophysical properties, making it highly suitable for applications in optoelectronic devices. Its structural features also contribute to its enhanced biological activity, making it a promising candidate for drug development .
Propriétés
Numéro CAS |
661465-89-0 |
|---|---|
Formule moléculaire |
C26H20N2O2 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
3-(1,3-benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline |
InChI |
InChI=1S/C26H20N2O2/c1-29-24-17-16-21(18-22(24)26-27-23-14-8-9-15-25(23)30-26)28(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-18H,1H3 |
Clé InChI |
ATNZFNJEOBJQDL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)
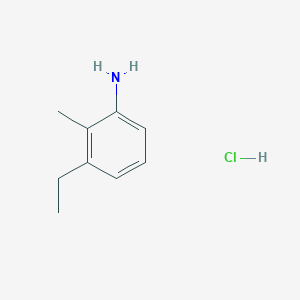
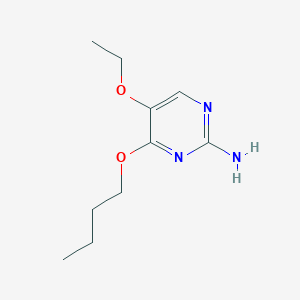
![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)
